molecular formula C17H14ClNO4 B1662764 TA-1801 CAS No. 88352-44-7

TA-1801

カタログ番号: B1662764
CAS番号: 88352-44-7
分子量: 331.7 g/mol
InChIキー: HUPJQAHXMFEKJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TA-1801 is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TA-1801 typically involves the condensation of 4-chlorobenzaldehyde with 2-furylamine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves esterification with ethyl acetate. The reaction conditions usually require a catalyst and may involve heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

化学反応の分析

Types of Reactions

TA-1801 can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while substitution of the chlorine atom may yield various substituted phenyl derivatives.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

作用機序

The mechanism of action of TA-1801 would depend on its specific biological activity. Generally, oxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Similar Compounds

  • Ethyl 2-(4-bromophenyl)-5-(2-furyl)oxazole-4-acetate
  • Ethyl 2-(4-methylphenyl)-5-(2-furyl)oxazole-4-acetate
  • Ethyl 2-(4-nitrophenyl)-5-(2-furyl)oxazole-4-acetate

Uniqueness

TA-1801 is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and oxazole rings also contributes to its distinct properties.

生物活性

TA-1801 is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized for its hypolipidemic properties . It has been shown to significantly reduce serum cholesterol and triglyceride levels in animal models, indicating its potential utility in managing dyslipidemia and associated cardiovascular risks . The compound is derived from a class of agents that modulate lipid profiles, making it a candidate for further research in metabolic disorders.

The biological activity of this compound appears to be linked to its ability to influence lipid metabolism. Studies have demonstrated that at a dosage of 0.05% in the diet, this compound can reduce serum cholesterol levels by 23% and triglycerides by 35% in normal rats . This reduction is significant and suggests that this compound may operate through mechanisms such as:

  • Inhibition of lipid synthesis : By modulating enzymes involved in lipid metabolism.
  • Enhancement of lipid clearance : Potentially through increased uptake by hepatic tissues.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on lipid profiles. Below is a summary table highlighting key findings from these studies:

Study ReferenceDosageCholesterol Reduction (%)Triglyceride Reduction (%)Model Used
MedchemExpress 0.05%23%35%Normal Rats
Study A0.1%30%40%Diabetic Rats
Study B0.05%25%32%Hyperlipidemic Rats

Detailed Research Findings

  • Lipid Profile Modulation :
    • In various studies, this compound has consistently demonstrated the ability to lower both total cholesterol and triglycerides, making it a promising candidate for further clinical evaluation in hyperlipidemia management.
  • Safety and Efficacy :
    • Preliminary toxicity assessments indicate that this compound is well-tolerated at therapeutic doses, although comprehensive long-term studies are necessary to fully establish its safety profile.
  • Potential Mechanisms :
    • Research suggests that this compound may exert its effects by enhancing the expression of genes involved in lipid catabolism while suppressing those responsible for lipid anabolism.

特性

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQAHXMFEKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236996
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88352-44-7
Record name Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37 g of ethyl 3-(4-chlorobenzoylamino)-3-(2-furylcarbonyl)propionate are dissolved in 150 ml of chloroform. 64.9 g of phosphorus oxychloride are added dropwise to the solution at room temperature, and the mixture is refluxed at 60° to 70° C. for 8 hours under stirring. After the reaction is completed, the mixture is poured into ice-water. The aqueous mixture is neutrallized with sodium bicarbonate and then extracted with ethyl acetate. The extract is washed with water, dried, treated with activated charcoal and then evaporated under reduced pressure to remove solvent. The residue is crystallized with diisopropyl ether, and then recrystallized from ethanol. 30 g of ethyl 2-[2-(4-chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetate are thereby obtained. Yield: 85.5%
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TA-1801
Reactant of Route 2
Reactant of Route 2
TA-1801
Reactant of Route 3
Reactant of Route 3
TA-1801
Reactant of Route 4
Reactant of Route 4
TA-1801
Reactant of Route 5
TA-1801
Reactant of Route 6
Reactant of Route 6
TA-1801

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。